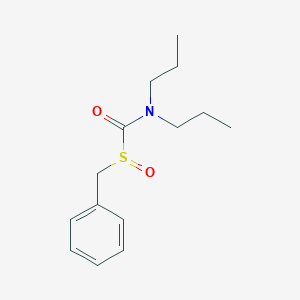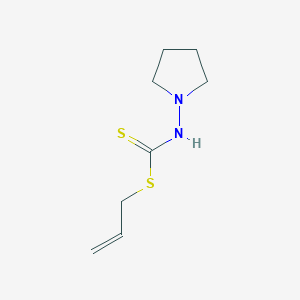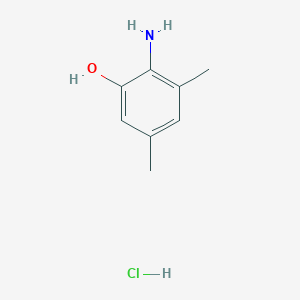
2-Propen-1-ol, 3-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, 3-(trimethylsilyl)-, also known as 3-(trimethylsilyl)-2-propen-1-ol, is an organic compound with the molecular formula C6H12OSi. It is a derivative of propargyl alcohol where the hydrogen atom on the terminal carbon is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability provided by the trimethylsilyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-(trimethylsilyl)- can be achieved through various methods. One common method involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Another method involves the cobalt-catalyzed coupling of protected vinyl halides with trimethylsilylmethylmagnesium chloride. This method is noted for its functional group tolerance and good overall yields .
Industrial Production Methods
Industrial production of 2-Propen-1-ol, 3-(trimethylsilyl)- often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-ol, 3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted propargyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-ol, 3-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-ol, 3-(trimethylsilyl)- involves its reactivity as an alcohol and the protective effect of the trimethylsilyl group. The trimethylsilyl group stabilizes the molecule and can be selectively removed under specific conditions, allowing for controlled reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Alcohol (2-propyn-1-ol): A simpler analog without the trimethylsilyl group, used in similar applications but with different reactivity and stability profiles.
3-(Trimethylsilyl)propargyl Alcohol: Another derivative with similar properties but different reactivity due to the position of the trimethylsilyl group.
(2Z)-3-(Trimethylsilyl)-2-propen-1-ol: A geometric isomer with distinct reactivity and applications.
Uniqueness
2-Propen-1-ol, 3-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and selective reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Fórmula molecular |
C6H14OSi |
|---|---|
Peso molecular |
130.26 g/mol |
Nombre IUPAC |
3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3 |
Clave InChI |
BRTBTJVSPJZQIT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)



![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
